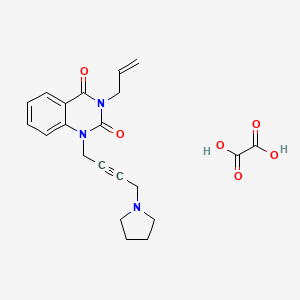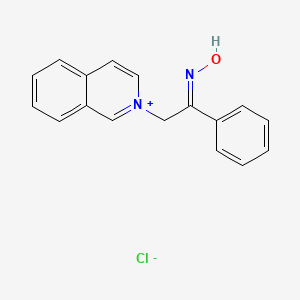![molecular formula C11H18N2O3 B15212954 2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-50-5](/img/structure/B15212954.png)
2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often applied to ensure efficient and environmentally friendly production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the terminal oxidant in the presence of palladium catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using various electrophiles.
Common Reagents and Conditions
Oxidation: Palladium acetate (Pd(OAc)2) and oxygen.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alkenylated derivatives, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antipsychotic properties.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to undergo C-H activation, which facilitates its functionalization and incorporation into various bioactive molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound that shares a similar core structure.
Pyrido[1,2-a]pyrimidin-4-ones: A broader class of compounds with diverse biological activities.
Uniqueness
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological properties
Propiedades
Número CAS |
61316-50-5 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2-methyl-4-oxo-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h7,9,11-12H,3-6H2,1-2H3 |
Clave InChI |
IHJKEXKQZOVXCL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N2CCCC(C2N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


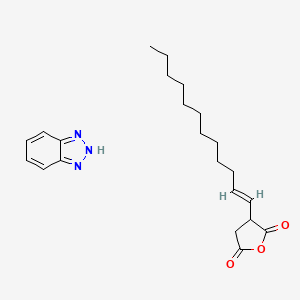
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
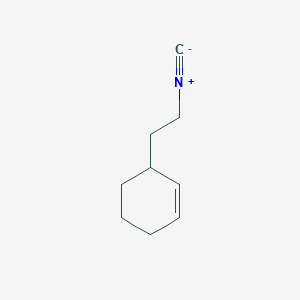

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)

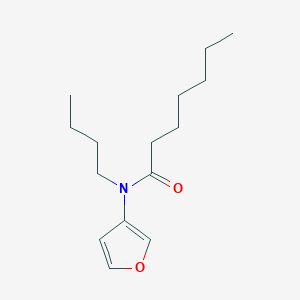

![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)

